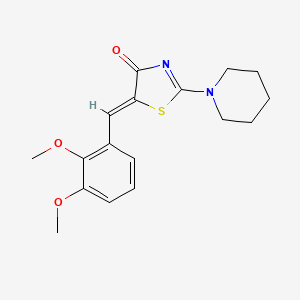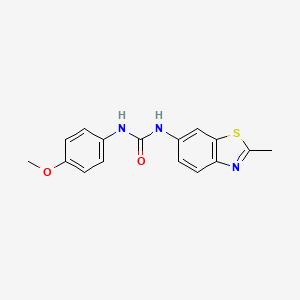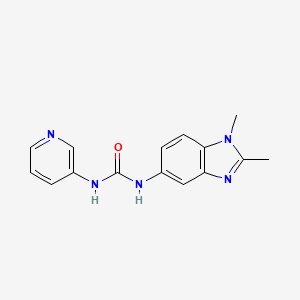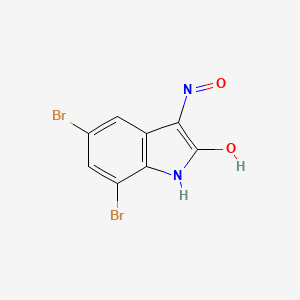![molecular formula C17H18F2N2OS B5722880 N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5722880.png)
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea, also known as DFTU, is a thiourea derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activity of tubulin, a protein involved in cell division, and to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models of arthritis. In addition, this compound has been shown to protect against neuronal damage and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea in lab experiments is its ability to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation in various scientific fields. However, one limitation of using this compound is its potential toxicity, as high doses of this compound have been shown to induce liver damage in animal models.
将来の方向性
There are several future directions for the study of N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea. One direction is to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and other conditions. Another direction is to further elucidate the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Additionally, future studies could investigate the potential use of this compound in drug delivery systems or as a diagnostic tool for various diseases.
合成法
The synthesis of N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea involves the reaction of 2-(difluoromethoxy)-4-methylphenyl isothiocyanate with 2-phenylethylamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea has been studied for its potential applications in various scientific fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, this compound has been studied for its potential neuroprotective effects and ability to improve cognitive function. In immunology, this compound has been shown to modulate the immune response and inhibit inflammation.
特性
IUPAC Name |
1-[2-(difluoromethoxy)-4-methylphenyl]-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS/c1-12-7-8-14(15(11-12)22-16(18)19)21-17(23)20-10-9-13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNMNPVTJYJQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCC2=CC=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)


![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)


![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5722892.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)